molecular formula C12H21NS B14316237 1-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethylbutane-2-thione CAS No. 113018-85-2

1-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethylbutane-2-thione

Katalognummer: B14316237
CAS-Nummer: 113018-85-2
Molekulargewicht: 211.37 g/mol
InChI-Schlüssel: DBHHAFXLRFPGEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethylbutane-2-thione is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a thione group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethylbutane-2-thione typically involves the reaction of 4,4-dimethylpyrrolidine with a suitable thione precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethylbutane-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethylbutane-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethylbutane-2-thione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4,4-Dimethylpyrrolidin-2-ylidene)-1H-indene-1,3(2H)-dione
  • 2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-(pyridin-4-yl)ethan-1-one

Uniqueness

1-(4,4-Dimethylpyrrolidin-2-ylidene)-3,3-dimethylbutane-2-thione is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a thione group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

113018-85-2

Molekularformel

C12H21NS

Molekulargewicht

211.37 g/mol

IUPAC-Name

1-(4,4-dimethylpyrrolidin-2-ylidene)-3,3-dimethylbutane-2-thione

InChI

InChI=1S/C12H21NS/c1-11(2,3)10(14)6-9-7-12(4,5)8-13-9/h6,13H,7-8H2,1-5H3

InChI-Schlüssel

DBHHAFXLRFPGEK-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=CC(=S)C(C)(C)C)NC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.